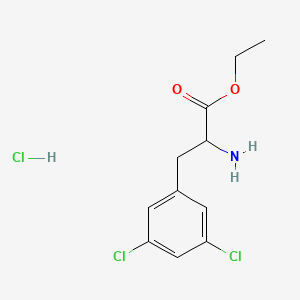
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is a chemical compound with the CAS Number: 856571-00-1 . It has a molecular weight of 298.6 . The IUPAC name for this compound is ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7;/h3-4,6,10H,2,5,14H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is a powder . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Spectroscopic and Diffractometric Study
A study highlighted the characterization of two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques. These polymorphic forms, which exhibit very similar spectra and diffraction patterns, present challenges for analytical and physical characterization techniques. The study utilized capillary powder X-ray diffraction (PXRD) patterns to show minor but distinct differences between the forms, alongside detailed solid-state nuclear magnetic resonance (SSNMR) studies observing multiple nuclei to characterize the subtle structural differences between the two forms (Vogt et al., 2013).
Inhibition of Mild Steel Corrosion
Research into new diamine derivatives demonstrated their inhibitive action against the corrosion of mild steel in hydrochloric solution. This study explored the adsorption properties and efficiency of these compounds as corrosion inhibitors, showing that one derivative, DAME, could reach an inhibition efficiency of 91.7% at a specific molarity. The adsorption of this inhibitor on the steel surface followed Langmuir’s adsorption isotherm, providing insights into its protective mechanism (Herrag et al., 2010).
Fluorescence Derivatisation of Amino Acids
The application of a compound for fluorescence derivatisation of amino acids was explored, where 3-(Naphthalen-1-ylamino)propanoic acid was coupled to the amino group of various amino acids. This process produced strongly fluorescent amino acid derivatives, beneficial for biological assays. The study also experimented with condensation with another compound to produce blue benzo[a]phenoxazinium conjugates, showcasing their strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).
Friedländer Synthesis of Quinoline Derivatives
Another research application involved the Friedländer synthesis of quinoline derivatives, specifically 2-(a-Chloroalkyl)quinoline derivatives, through the condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate. This synthesis method provided a high yield of the desired quinoline carboxylates, contributing valuable insights into organic synthesis methodologies (Degtyarenko et al., 2007).
Synthesis and Biological Activity of Thieno[2,3-d]Pyrimidines
The synthesis and biological activity of a series of new Thieno[2,3-d]Pyrimidines were studied, indicating that some compounds exhibited excellent inhibitory activities against certain plant roots and stalks at a specific dosage. This research underscores the potential of such compounds in agricultural applications, particularly as herbicides or growth regulators (Wang et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7;/h3-4,6,10H,2,5,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPPLJNPRTWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)
![Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2990733.png)
![ethyl 4-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2990734.png)

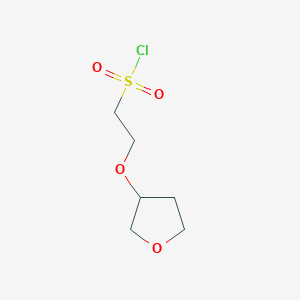

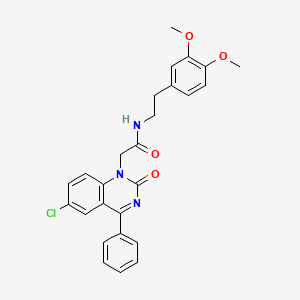
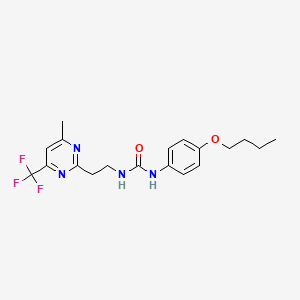
![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)

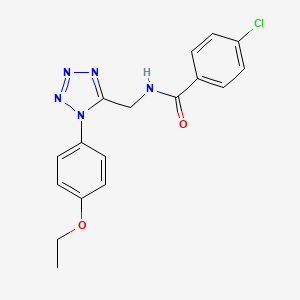
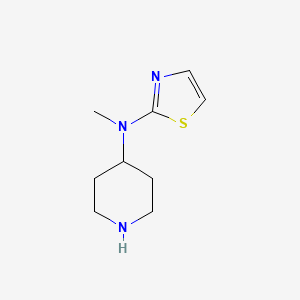
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)